

# Standardized "Sativol" Extract: Application Notes & Protocols for Research

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## Compound of Interest

Compound Name: *Sativol*

Cat. No.: *B12667149*

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## Introduction

The study of novel bioactive compounds from plant origins necessitates the use of standardized, reproducible extracts to ensure the validity and comparability of research findings. "**Sativol**" is a hypothetical plant construct, conceived for these protocols, rich in novel lipophilic compounds known as **Sativoloids** (specifically **Sativoloid A** and **Sativoloid B**). These compounds are postulated to interact with the novel G-protein coupled receptor, SVR1, initiating a signaling cascade with potential therapeutic applications.

The objective of these documents is to provide a comprehensive framework for producing a standardized **Sativol** extract (SATIVEX-S1) and for performing subsequent analytical and biological characterization. Standardization ensures that each batch of the extract contains a consistent concentration of the primary bioactive markers, which is critical for reliable pharmacological and toxicological studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Application Note 1: SATIVEX-S1 Standardized Extract Profile

SATIVEX-S1 is a full-spectrum extract derived from the dried floral biomass of the hypothetical **Sativol** plant. The standardization is based on the concentration of two primary biomarker compounds, **Sativoloid A** and **Sativoloid B**. Supercritical CO<sub>2</sub> extraction is employed as a green and efficient method that preserves thermolabile compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 1: SATIVEX-S1 Specifications

Parameter	Specification	Method of Analysis
Plant Material	Dried, milled floral heads of Sativol	Macroscopic & Microscopic ID
Extraction Method	Supercritical Fluid Extraction (CO2)	SFE-SOP-01
Appearance	Amber, viscous oleoresin	Visual Inspection
Sativoloid A	55.0 ± 5.0 mg/g	HPLC-UV (AN-HPLC-01)
Sativoloid B	25.0 ± 2.5 mg/g	HPLC-UV (AN-HPLC-01)
Residual Solvents	< 100 ppm Ethanol	Gas Chromatography (GC-HS)
Heavy Metals	As, Pb, Cd, Hg < 1 ppm	Inductively Coupled Plasma (ICP-MS)
Microbial Content	< 10 <sup>3</sup> CFU/g Total Aerobic Count	USP <61>

## Protocol 1: Supercritical CO2 Extraction of Sativol (SFE-SOP-01)

This protocol details the methodology for obtaining the SATIVEX-S1 extract using supercritical carbon dioxide. This technique is chosen for its ability to extract non-polar compounds with high selectivity and without the use of harsh organic solvents.[\[5\]](#)[\[6\]](#)[\[9\]](#)

### 1. Materials & Equipment:

- Dried, milled (<500 µm) **Sativol** floral material
- Supercritical Fluid Extraction System (e.g., Waters, Thar)
- Beverage-grade Carbon Dioxide (CO2)
- Ethanol (200 proof, as a co-solvent)

- Collection vessel
- Rotary evaporator

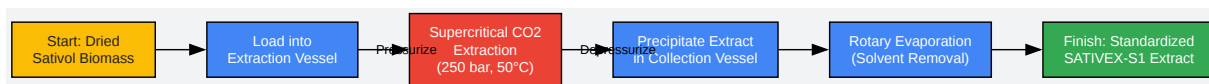
## 2. Methodology:

- Preparation: Ensure the **Sativol** plant material is thoroughly dried (moisture content <10%) and milled to a consistent particle size.
- Loading: Load 1 kg of the prepared biomass into the extraction vessel of the SFE system.
- Parameter Setting: Set the SFE system parameters as outlined in Table 2.
- Extraction: Commence the extraction run. CO<sub>2</sub> in its supercritical state will pass through the biomass, dissolving the target **Sativoloids**.
- Fractionation: The pressure is lowered in the separator, causing the CO<sub>2</sub> to return to a gaseous state and the extract to precipitate into the collection vessel.
- Post-Processing: The collected oleoresin is placed on a rotary evaporator at 40°C under vacuum to remove any residual co-solvent.
- Storage: The final SATIVEX-S1 extract is stored in an amber glass vial under nitrogen at -20°C.

Table 2: SFE Extraction Parameters

Parameter	Value
Pressure	250 bar
Temperature	50 °C
CO <sub>2</sub> Flow Rate	20 g/min
Co-solvent	5% Ethanol
Extraction Time	120 minutes

## Extraction Workflow Diagram



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Caption: Workflow for SATIVEX-S1 production via Supercritical CO2 Extraction.

## Protocol 2: HPLC-UV Quantification of Sativoloids (AN-HPLC-01)

This protocol provides a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the simultaneous quantification of **Sativoloid A** and **Sativoloid B** in the SATIVEX-S1 extract.<sup>[10][11][12][13][14]</sup>

### 1. Materials & Equipment:

- HPLC system with UV/Vis detector (e.g., Agilent 1260, Waters Alliance)
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- SATIVEX-S1 extract
- Reference standards for **Sativoloid A** (>99% purity) and **Sativoloid B** (>99% purity)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (ACS grade)
- Deionized water (18.2 MΩ·cm)

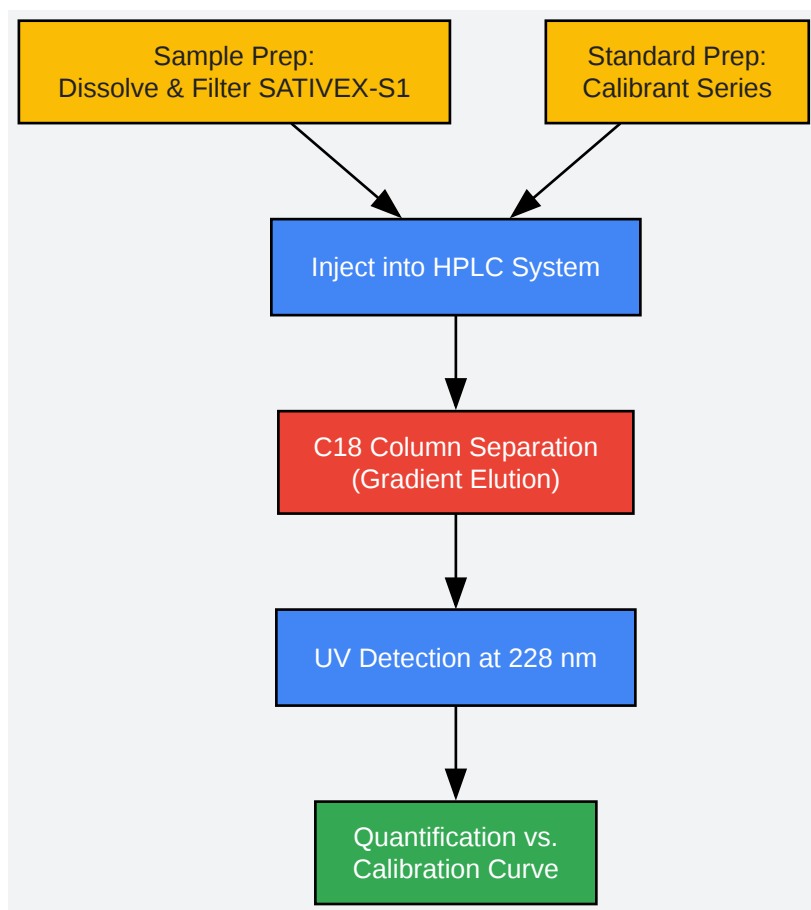
### 2. Methodology:

- **Standard Preparation:** Prepare a stock solution of **Sativoloid A** and **Sativoloid B** reference standards in methanol at 1 mg/mL. Create a calibration curve by serial dilution (e.g., 1-200 µg/mL).
- **Sample Preparation:** Accurately weigh 10 mg of SATIVEX-S1 extract and dissolve it in 10 mL of methanol. Sonicate for 10 minutes. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
- **Chromatography:** Set up the HPLC system with the parameters in Table 3.
- **Analysis:** Inject 10 µL of the prepared sample. Identify **Sativoloid A** and **Sativoloid B** peaks by comparing retention times with the reference standards.
- **Quantification:** Calculate the concentration (mg/g) of each **Sativoloid** in the extract using the linear regression equation derived from the standard calibration curve.

Table 3: HPLC-UV Chromatographic Conditions

Parameter	Value
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	1.0 mL/min
Column Temp.	35 °C
Detection λ	228 nm
Injection Vol.	10 µL
Gradient	70% B to 95% B over 15 min, hold 5 min

## Analytical Workflow Diagram



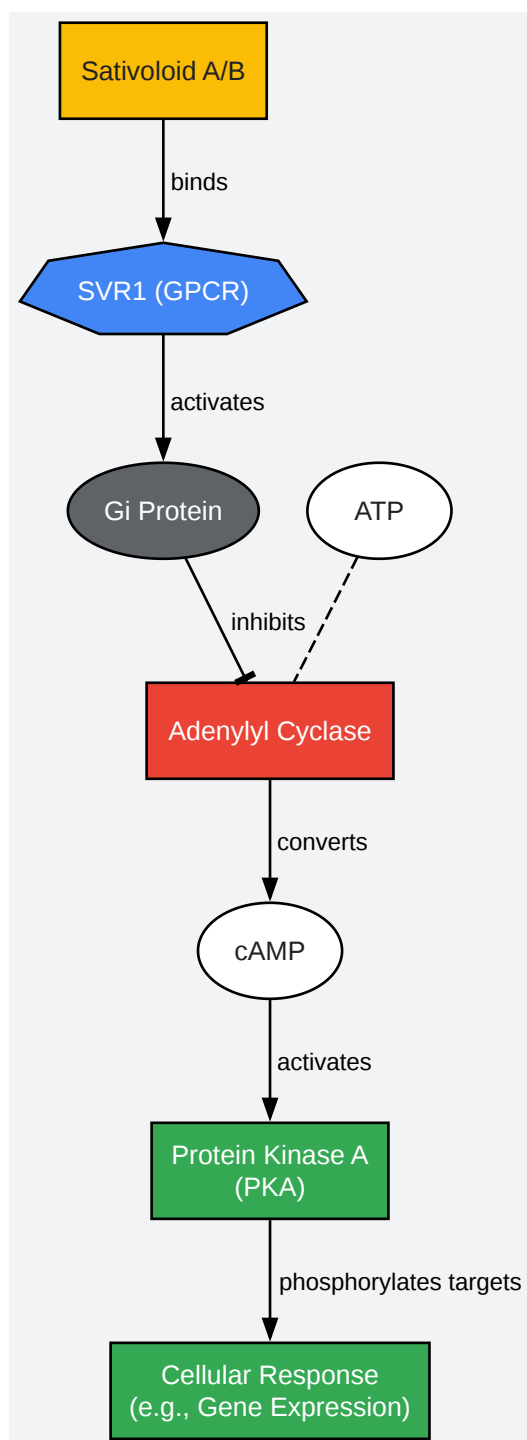
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Caption: Analytical workflow for the quantification of **Sativoloids**.

## Application Note 2: Proposed In Vitro Bioactivity

The primary **Sativoloids** are hypothesized to act as agonists at the **Sativol** Receptor 1 (SVR1), a novel GPCR. Agonist binding is proposed to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate downstream pathways, such as protein kinase A (PKA) activity, which may be relevant to the extract's therapeutic effects. Cell-based assays are excellent tools for screening natural products and elucidating such mechanisms.<sup>[15][16][17]</sup>

## Hypothesized SVR1 Signaling Pathway



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Caption: Hypothesized signaling cascade following SVR1 activation by **Sativoloids**.

## Protocol 3: cAMP Inhibition GloSensor™ Assay (BIO-ASSAY-01)

This protocol describes a cell-based assay to measure the functional activity of SATIVEX-S1 by quantifying its ability to inhibit cAMP production following receptor activation.

### 1. Materials & Equipment:

- HEK293 cells stably expressing SVR1 and the GloSensor™-22F cAMP plasmid
- White, clear-bottom 96-well assay plates
- SATIVEX-S1 extract, dissolved in DMSO
- Forskolin (Adenylyl cyclase activator)
- GloSensor™ cAMP Reagent
- Luminometer

### 2. Methodology:

- **Cell Seeding:** Seed the engineered HEK293 cells into 96-well plates at a density of 20,000 cells/well and incubate for 24 hours.
- **Reagent Preparation:** Equilibrate the GloSensor™ cAMP Reagent to room temperature.
- **Compound Addition:** Prepare serial dilutions of SATIVEX-S1 extract (e.g., from 0.01 to 100 µg/mL) in assay buffer. Add the diluted extract to the appropriate wells. Include a vehicle control (DMSO).
- **Incubation:** Incubate the plate for 15 minutes at room temperature.
- **Stimulation:** Add Forskolin (to a final concentration of 3 µM) to all wells to stimulate cAMP production.
- **Luminescence Reading:** After another 15-minute incubation, read the luminescence on a plate-reading luminometer.

- Data Analysis: A decrease in luminescence relative to the forskolin-only treated cells indicates SVR1-mediated inhibition of adenylyl cyclase. Calculate the IC50 value for the SATIVEX-S1 extract.

This comprehensive set of notes and protocols provides the necessary framework to produce, standardize, and perform initial biological characterization of the hypothetical "**Sativol**" extract, ensuring reproducible and high-quality scientific investigation.

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